

Application Notes: In Vivo Models for Esculentin Peptides

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Compound Focus: Esculentin-2L

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Esculentin peptides demonstrate therapeutic potential across diverse in vivo models, from invertebrate host-pathogen systems to mammalian models of metabolic disease.

Table 1: Key In Vivo Models for Assessing Esculentin Peptide Activity

In Vivo Model	Peptide Studied	Induction / Disease Model	Treatment Protocol & Key Findings	Mechanistic Insights
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| **C. elegans Infection Model** [1] | Esc(1-18) | Infection with *C. albicans* [1] | **Promoted survival** of infected nematodes [1] **Inhibited** transition from yeast to hyphal form [1] | Membrane perturbation against fungal cells [1] | | **High-Fat Diet Mouse Model** [2] [3] [4] | Esculentin-2CHa(1-30) & analogues (e.g., [L28K]) | Diet-induced obesity, glucose intolerance, insulin resistance [2] [3] | **Dose:** 75 nmol/kg body weight, i.p., twice daily for 28 days [2] [3] **Improved glucose tolerance** & insulin sensitivity [2] [3] **Enhanced insulin secretion** [2] [3] **Reduced fat mass** & plasma triglycerides [2] | Membrane depolarization and increased intracellular Ca^{2+} in pancreatic β -cells [3] [4] | | **D. melanogaster Toxicity Model** [5] | Esculentin-2CHa(GA30) | Copper-induced (1mM) oxidative stress & neurodegeneration [5] | **Dose:** 5.0 & 7.5 μ M/kg diet, orally for 5 days [5] **Mitigated oxidative stress** (reduced H_2O_2 , TBARS) [5] **Improved locomotor activity** [5] **Restored eclosion rate** [5] | Improved redox/antioxidant status; reduced acetylcholinesterase activity [5] | | **Mammalian Immunomodulation** [6] | Esculentin-1PN | *In vitro* using RAW264.7 murine macrophage cell line [6] | **Amplified respiratory burst** [6] **Upregulated pro-inflammatory cytokines**

(TNF- α , IL-1 β) [6] **Did not stimulate chemotaxis** [6] | Immunomodulation via cytokine expression in immune cells [6] |

Detailed Experimental Protocols

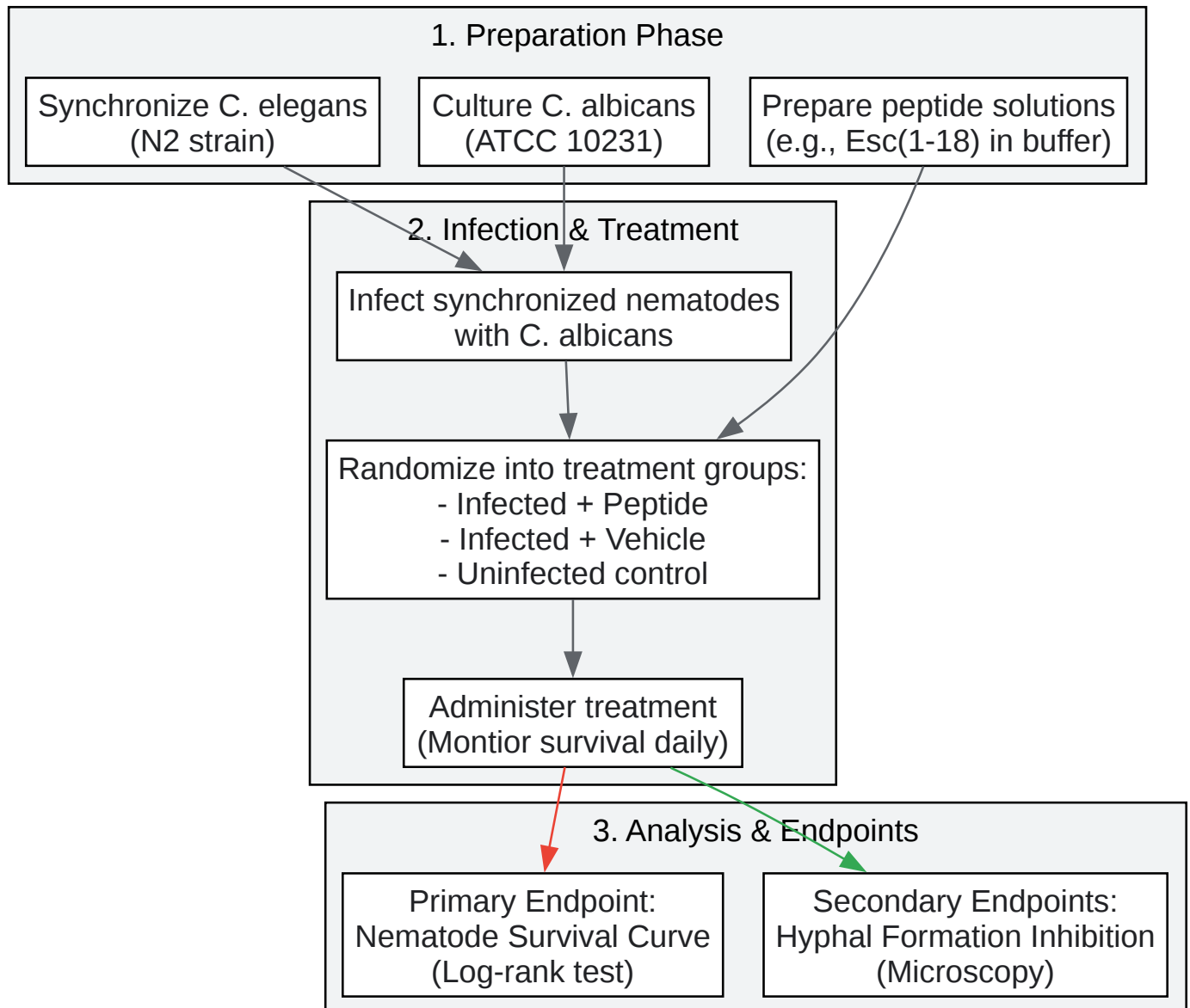
Below are standardized protocols adapted from the cited studies for key experimental workflows.

Protocol 1: *C. elegans* – *C. albicans* Infection Model

Adapted from [1]

Objective: To evaluate the in vivo anti-fungal efficacy and survival benefits of esculentin peptides using *Caenorhabditis elegans*.

Workflow Diagram:



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Materials:

- **Nematode Strain:** Wild-type *C. elegans* N2.
- **Fungal Strain:** *Candida albicans* ATCC 10231.
- **Peptide:** Synthetic Esc(1-18) (>95% purity).
- **Media:** Nematode Growth Medium (NGM), RPMI 1640 for hyphal induction.

Procedure:

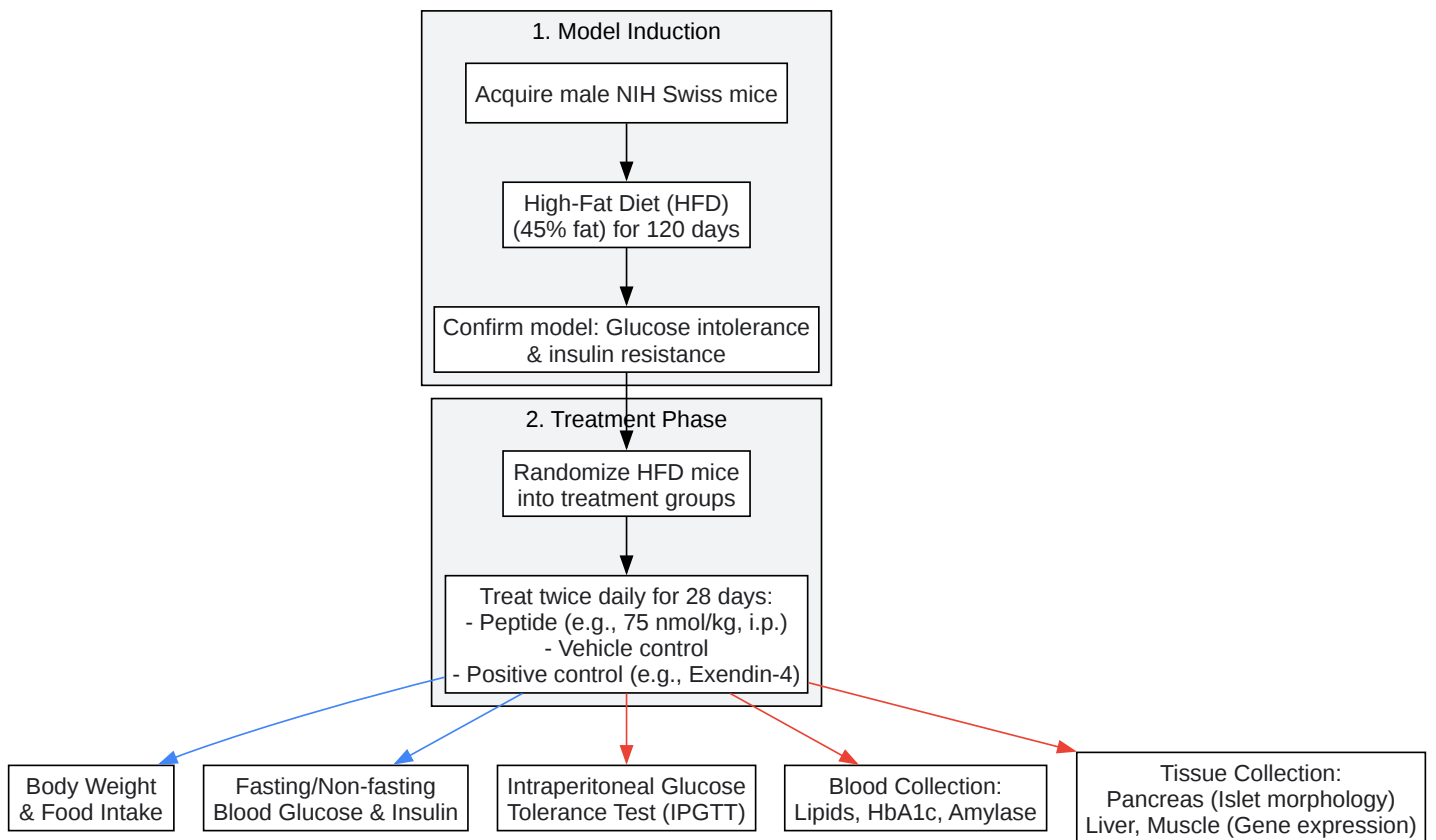
- **Synchronization:** Culture and synchronize *C. elegans* to the young adult stage using standard methods on NGM plates with *E. coli* OP50 as a food source.
- **Infection:** Transfer synchronized nematodes to plates where *E. coli* has been replaced with a lawn of *C. albicans* to establish infection.
- **Treatment:** Randomly assign infected nematodes to treatment groups. Transfer them to NGM plates containing the test peptide (at the desired concentration) or a vehicle control.
- **Survival Assay:** Daily, score nematodes as live or dead. A nematode is considered dead if it does not respond to touch. Plot survival curves and analyze using the log-rank test.
- **Hyphal Inhibition (Optional):** In a separate in vitro assay, incubate *C. albicans* in a hyphal-inducing medium (e.g., RPMI 1640) with sub-inhibitory concentrations of the peptide. Visually assess the inhibition of hyphal formation using microscopy after 3-6 hours of incubation.

Protocol 2: Mouse Model – Diet-Induced Obesity and Diabetes

Adapted from [2] [3]

Objective: To investigate the anti-diabetic and metabolic effects of esculentin peptides in a mammalian model.

Workflow Diagram:



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Materials:

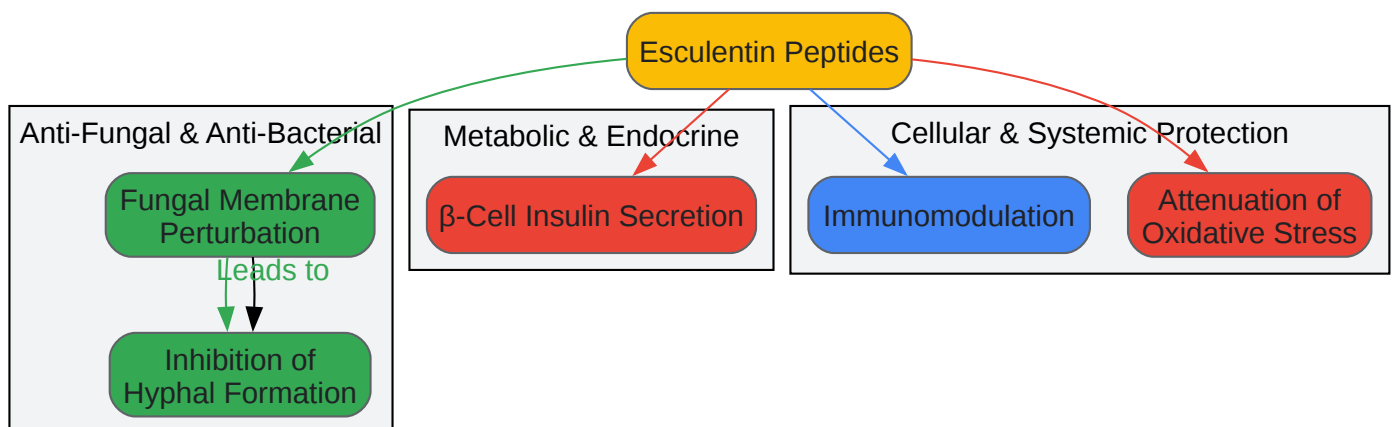
- **Animals:** Male NIH Swiss mice.
- **Diets:** High-fat diet (45% fat) and standard rodent diet (10% fat).
- **Peptide:** e.g., [L28K]esculentin-2CHa, dissolved in a suitable saline buffer.

Procedure:

- **Model Induction:** House mice individually and maintain them on a high-fat diet for 120 days to induce obesity, glucose intolerance, and insulin resistance.
- **Baseline Tests:** Perform an intraperitoneal glucose tolerance test (IPGTT) to confirm the diabetic phenotype before starting treatment.
- **Treatment & Grouping:** Randomly assign high-fat-fed mice to groups (n=6-10): Peptide-treated, vehicle-control, and positive control (e.g., Exendin-4). Administer the peptide (e.g., 75 nmol/kg body weight) or vehicle via intraperitoneal injection twice daily for 28 days.
- **In-Life Monitoring:** Monitor body weight and food intake weekly. Measure non-fasting plasma glucose and insulin levels periodically (e.g., on days 6, 14, 21, 28).
- **Terminal Analyses:**
 - **Glucose Tolerance:** Perform a final IPGTT after an overnight fast. Measure blood glucose at 0, 15, 30, 60, and 120 minutes post-glucose load.
 - **Blood Collection:** Collect plasma for analysis of lipids (triglycerides, cholesterol), HbA1c, and markers of liver/kidney function (amylase, ALT, etc.).
 - **Tissue Collection:** Isolate the pancreas for histomorphometric analysis of islet, beta, and alpha cell areas. Collect liver and skeletal muscle for gene expression analysis (e.g., *Ins1*, *Slc2a2*, *Pdx1*, *Slc2a4*).

Mechanism of Action Visualization

The following diagram integrates the multi-functional mechanisms of esculentin peptides based on the cited research.



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To cite this document: Smolecule. [Application Notes: In Vivo Models for Esculentin Peptides].

Smolecule, [2026]. [Online PDF]. Available at:

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